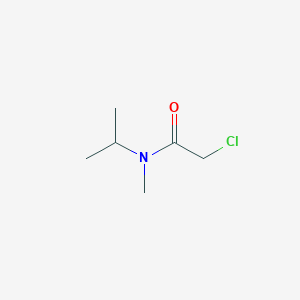

2-chloro-N-isopropyl-N-methylacetamide

Vue d'ensemble

Description

2-chloro-N-isopropyl-N-methylacetamide is an organic compound with the molecular formula C6H12ClNO. It is a tertiary amide, characterized by the presence of a chlorine atom, an isopropyl group, and a methyl group attached to the nitrogen atom. This compound is used in various chemical and industrial applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-chloro-N-isopropyl-N-methylacetamide can be synthesized through the reaction of 2-chloroacetyl chloride with N-isopropyl-N-methylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Analyse Des Réactions Chimiques

Types of Reactions

2-chloro-N-isopropyl-N-methylacetamide undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Hydrolysis: In the presence of water and an acid or base, the amide bond can be hydrolyzed to produce the corresponding carboxylic acid and amine.

Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form secondary amines.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium methoxide or potassium thiolate in anhydrous solvents.

Hydrolysis: Acidic or basic aqueous solutions, often heated to accelerate the reaction.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.

Major Products Formed

Nucleophilic substitution: Various substituted amides depending on the nucleophile used.

Hydrolysis: 2-chloroacetic acid and N-isopropyl-N-methylamine.

Oxidation and Reduction: N-oxides or secondary amines.

Applications De Recherche Scientifique

Scientific Research Applications

1. Organic Synthesis

This compound serves as a valuable building block in organic synthesis. Its ability to participate in nucleophilic substitution reactions allows for the creation of more complex molecules. The chlorine atom can be replaced by various nucleophiles, leading to diverse substituted amides that are useful in further chemical transformations.

2. Biochemical Research

In biological studies, 2-chloro-N-isopropyl-N-methylacetamide is investigated for its potential as an enzyme inhibitor and protein modifier. The mechanism involves the interaction of the chlorine atom with nucleophilic sites in proteins, leading to covalent bond formation that can inhibit enzyme activity or alter protein function . This property makes it a candidate for research in drug development and therapeutic applications.

3. Antibacterial Activity

Recent studies have highlighted the antibacterial properties of related compounds, suggesting that this compound may exhibit similar effects against various bacterial strains. For instance, related compounds have shown significant inhibitory concentrations against Klebsiella pneumoniae, indicating potential efficacy for this compound as well.

Industrial Applications

1. Agrochemicals

In the agricultural sector, this compound can be utilized in the formulation of agrochemicals. Its ability to modify biological activity makes it suitable for developing herbicides or pesticides that target specific pathways in pests or weeds.

2. Pharmaceuticals

The compound is also relevant in pharmaceutical synthesis, particularly in creating intermediates for drug production. Its reactivity allows it to be incorporated into various pharmacologically active compounds, enhancing their therapeutic profiles .

3. Specialty Chemicals

In the production of specialty chemicals, this compound can serve as a precursor for synthesizing other valuable chemical entities used in different industrial applications.

Case Study 1: Enzyme Inhibition

A study explored the use of this compound in inhibiting specific enzymes involved in metabolic pathways. The results demonstrated that at certain concentrations, the compound effectively reduced enzyme activity by forming stable adducts with nucleophilic residues within the enzyme's active site. This finding suggests potential applications in designing inhibitors for therapeutic use.

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, researchers tested this compound against various bacterial strains. The minimum inhibitory concentration (MIC) was determined using standard microbiological methods, revealing promising antibacterial activity comparable to established antibiotics.

Mécanisme D'action

The mechanism of action of 2-chloro-N-isopropyl-N-methylacetamide involves its interaction with nucleophilic sites in biological molecules. The chlorine atom can be displaced by nucleophiles present in enzymes or proteins, leading to the formation of covalent bonds and subsequent modification of the biological activity of these molecules. This interaction can inhibit enzyme activity or alter protein function, making it useful in various biochemical applications.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-chloro-N-isopropylacetamide

- 2-chloro-N-methylacetamide

- N-isopropyl-N-methylacetamide

Comparison

2-chloro-N-isopropyl-N-methylacetamide is unique due to the presence of both an isopropyl and a methyl group attached to the nitrogen atom, along with a chlorine atom on the acetamide moiety. This combination of substituents imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, 2-chloro-N-isopropylacetamide lacks the methyl group, which can significantly alter its reactivity and interaction with biological molecules.

Activité Biologique

2-Chloro-N-isopropyl-N-methylacetamide (CAS No. 39086-71-0) is a compound of interest in medicinal chemistry and biological research due to its potential applications in enzyme inhibition and protein modification. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications based on recent research findings.

This compound has a molecular weight of 149.62 g/mol and a chemical formula of C6H12ClNO. Its structure features a chloro substituent that plays a crucial role in its biological activity by facilitating nucleophilic interactions with various biological molecules .

The primary mechanism of action for this compound involves its ability to interact with nucleophilic sites in proteins and enzymes. The chlorine atom can be replaced by nucleophiles, leading to the formation of covalent bonds that modify the biological activity of these molecules. This interaction can inhibit enzyme functions or alter protein structures, making it valuable in biochemical applications.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of related compounds, suggesting potential efficacy for this compound against various bacterial strains. For instance, a related compound demonstrated a minimum inhibitory concentration (MIC) of 512 µg/mL against Klebsiella pneumoniae, indicating significant antibacterial activity .

Table 1: Antibacterial Activity Comparison

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide | 512 | Klebsiella pneumoniae |

| Control Compound | 1024 | Klebsiella pneumoniae |

Enzyme Inhibition

This compound has been implicated in studies involving enzyme inhibition. Its ability to form covalent bonds with enzymes can lead to significant alterations in enzymatic activity. This makes it a candidate for further investigation as an inhibitor in various biochemical pathways.

Cytotoxicity and Safety Profile

Toxicological assessments indicate that compounds structurally similar to this compound exhibit low cytotoxicity. In tests involving oral mucosa cells, the compound showed minimal cellular alterations compared to positive controls, suggesting a favorable safety profile for potential therapeutic applications .

Table 2: Cytotoxicity Assessment

| Concentration (µg/mL) | Cell Viability (%) | Observations |

|---|---|---|

| 100 | >80 | Normal cell morphology |

| 500 | >80 | Few nuclear alterations |

| Positive Control | <20 | Significant cellular damage |

Case Studies

- Antibacterial Efficacy : A study evaluating the time-kill kinetics of a related compound demonstrated complete bacterial cell lysis after exposure to concentrations corresponding to twice the MIC within six hours, indicating rapid bactericidal activity .

- Enzyme Interaction Studies : Research into enzyme interactions has shown that compounds with similar structures can effectively inhibit penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis. This suggests that this compound may exhibit similar inhibitory effects .

Propriétés

IUPAC Name |

2-chloro-N-methyl-N-propan-2-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClNO/c1-5(2)8(3)6(9)4-7/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRNJHVCQNNAHIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80429270 | |

| Record name | 2-chloro-N-isopropyl-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80429270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39086-71-0 | |

| Record name | 2-chloro-N-isopropyl-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80429270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.